2-Methylquinolin-7-ylboronic acid
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Overview
Description
2-Methylquinolin-7-ylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylquinolin-7-ylboronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out under mild conditions, making it a versatile and widely used method in organic synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-7-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-based alcohols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Methylquinolin-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-7-ylboronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes by binding to their active sites. The boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methylquinolin-8-ylboronic acid
- 8-Fluoro-2-methylquinolin-7-ylboronic acid
Uniqueness
2-Methylquinolin-7-ylboronic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and materials .
Properties
Molecular Formula |
C10H10BNO2 |
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Molecular Weight |
187.00 g/mol |
IUPAC Name |
(2-methylquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6,13-14H,1H3 |
InChI Key |
HSLSXKLUSRIKND-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)C)(O)O |
Origin of Product |
United States |
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